molecular formula C11H8N4O7S B8562322 4-(3,4-Dinitro-phenoxy)-2-methylsulfonyl-pyrimidine

4-(3,4-Dinitro-phenoxy)-2-methylsulfonyl-pyrimidine

Cat. No. B8562322
M. Wt: 340.27 g/mol
InChI Key: XRPOUGHTCWZLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531553B2

Procedure details

4-(3,4-Dinitro-phenoxy)-2-methylsulfonyl-pyrimidine (Step A, 1.0 g, 2.9 mmol, 1.0 eq.) was dissolved in MeOH (50 mL) and the atmosphere was replaced by argon. A catalytic amount of 10% Pd/C was added and the argon was replaced by a H2 atmosphere. The mixture was stirred for 16 h at RT at atmospheric pressure. More Pd/C was added after the atm was replaced by argon, then the reaction was stirred under H2 at RT for 48 h. The Pd/C was filtered off and the crude aniline was purified using column chromatography (0-100% EtOAc in hexanes) to give 4-(2-methanesulfonyl-pyrimidin-4-yloxy)-benzene-1,2-diamine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][C:20]=1[N+:21]([O-])=O)[O:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])[N:9]=1)([O-])=O>CO.[Pd]>[CH3:17][S:14]([C:10]1[N:9]=[C:8]([O:7][C:6]2[CH:5]=[C:4]([NH2:1])[C:20]([NH2:21])=[CH:19][CH:18]=2)[CH:13]=[CH:12][N:11]=1)(=[O:15])=[O:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=NC(=NC=C2)S(=O)(=O)C)C=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at RT at atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred under H2 at RT for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The Pd/C was filtered off
CUSTOM
Type
CUSTOM
Details
the crude aniline was purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)OC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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